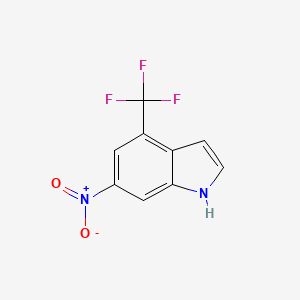

6-Nitro-4-(trifluoromethyl)-1H-indole

Description

6-Nitro-4-(trifluoromethyl)-1H-indole is a substituted indole derivative featuring a nitro (-NO₂) group at position 6 and a trifluoromethyl (-CF₃) group at position 4 of the indole core. Indole derivatives are widely studied due to their versatility in pharmaceutical and materials chemistry. The nitro group enhances electrophilic reactivity, while the -CF₃ group contributes to electron-withdrawing effects and metabolic stability. Its synthesis typically involves functionalization of the indole scaffold via electrophilic substitution or transition-metal-catalyzed reactions .

Properties

Molecular Formula |

C9H5F3N2O2 |

|---|---|

Molecular Weight |

230.14 g/mol |

IUPAC Name |

6-nitro-4-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-3-5(14(15)16)4-8-6(7)1-2-13-8/h1-4,13H |

InChI Key |

BBOYLIQSAWWEGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of 4-(Trifluoromethyl)-1H-indole

The most straightforward synthetic approach involves the nitration of commercially available 4-(trifluoromethyl)-1H-indole. This electrophilic aromatic substitution reaction introduces the nitro group selectively at the 6-position of the indole ring.

- Reagents and Conditions: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used as the nitrating agent.

- Temperature Control: The reaction is typically performed at low temperatures (0–5 °C) to minimize over-nitration and side reactions.

- Purification: The crude product is purified by recrystallization or chromatographic methods to isolate this compound with high purity.

This method is widely used both in laboratory and industrial settings due to its relative simplicity and scalability.

Two-Step Synthesis via Dinitrobenzenes and Batcho–Leimgruber Indole Synthesis

A more elaborate approach involves the synthesis of dinitro-trifluoromethylated benzene derivatives, which are then converted to the target indole using the Batcho–Leimgruber protocol.

- Step 1: Nitration of ortho- and para-methylbenzoic acids yields 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene.

- Step 2: These dinitroacids undergo fluorination with sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group.

- Step 3: Application of the Batcho–Leimgruber synthetic protocol converts these intermediates into this compound.

This method offers a route to selectively functionalized indoles with good yields and is supported by peer-reviewed research.

Catalytic Olefination and One-Pot Reduction-Cyclization

An innovative synthetic method involves catalytic olefination of 2-nitrobenzaldehydes with trifluoromethyl trichloromethane (CF₃CCl₃) to form trifluoromethylated ortho-nitrostyrenes, which are then converted into 2-trifluoromethyl indoles via a one-pot reduction and cyclization.

- Olefination: Catalyzed reaction yielding α-CF₃-β-(2-nitroaryl) enamines.

- Reduction and Cyclization: Using an iron-acetic acid-water (Fe-AcOH-H₂O) system, the nitro group is reduced, initiating intramolecular cyclization to form the indole ring.

- Yield: This one-pot method achieves up to 85% yield and can be scaled to multigram quantities.

This approach is notable for its efficiency and mild conditions, avoiding harsh reagents and enabling broad substrate scope including electron-donating and electron-withdrawing substituents.

Reaction Conditions and Optimization

Analytical Characterization of the Prepared Compound

To confirm the structure and purity of this compound, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak consistent with C₉H₅F₃N₂O₂ (molecular weight 230.14 g/mol).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically with C18 columns and acetonitrile/water gradients.

Research Findings and Synthetic Challenges

- The electron-withdrawing trifluoromethyl group stabilizes the indole ring and influences regioselectivity during nitration.

- The nitro group at position 6 enhances electrophilic reactivity but requires precise control to avoid side reactions.

- Yields vary depending on the method, with the catalytic olefination and one-pot reduction method providing the highest efficiency (up to 85%).

- Multi-step methods like the Batcho–Leimgruber route offer regioselectivity but involve more complex operations.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Summary Table of Preparation Methods

| Preparation Method | Steps | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Nitration | Single-step nitration | Simplicity, scalability | Temperature-sensitive, side products | Moderate |

| Dinitrobenzene Route + Batcho–Leimgruber | Multi-step synthesis | Regioselectivity, well-studied | Multi-step, requires specialized reagents | Moderate |

| Catalytic Olefination + One-Pot Reduction | One-pot synthesis | High yield, mild conditions | Requires specific catalysts and reagents | Up to 85 |

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 6-Amino-4-(trifluoromethyl)-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Oxidized indole derivatives with different functional groups.

Scientific Research Applications

6-Nitro-4-(trifluoromethyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and synthetic differences between 6-Nitro-4-(trifluoromethyl)-1H-indole and related indole derivatives:

Key Observations:

Electronic Effects :

- The -CF₃ group in this compound provides stronger electron-withdrawing effects compared to -N₃ or -SO₂CH₃ in other derivatives, influencing reactivity in electrophilic substitutions .

- Nitro groups at position 6 (as in the target compound) vs. sidechains (e.g., 3-(4-Nitro-1,3-butadienyl)indole) lead to distinct conjugation pathways. The former enhances aromatic electrophilicity, while the latter extends π-system delocalization .

Synthetic Complexity :

- Fluoride-mediated eliminations (e.g., for compound 2 ) require precise low-temperature conditions (-10°C), whereas click chemistry (e.g., for triazole derivatives) offers modularity but lower yields (~30%) .

- The trifluoromethyl group’s introduction likely demands specialized reagents (e.g., CF₃Cu), contrasting with simpler sulfonation or azide incorporation .

Spectral Signatures: Nitro-containing indoles exhibit distinct ¹³C-NMR shifts near 145–150 ppm (e.g., 147.14 ppm for C-NO₂ in compound 2), absent in -NH₂ or -SO₂CH₃ analogs . Trifluoromethyl groups typically show ¹⁹F-NMR signals between -60 to -70 ppm, though this data is missing in the evidence .

Nitro groups in indoles are often associated with antimicrobial or anticancer properties .

Research Findings and Implications

- Reactivity : The nitro and trifluoromethyl groups in this compound likely render it less nucleophilic than analogs with -NH₂ or -OCH₃, favoring reactions with electron-rich partners .

- Stability : -CF₃ enhances metabolic stability compared to -N₃ or -SO₂CH₃, making the compound a candidate for prolonged in vivo studies .

- Synthetic Challenges : Low yields in indole functionalization (e.g., 30% in triazole synthesis) highlight the need for optimized protocols for nitro/trifluoromethyl derivatives .

Q & A

Q. What are the recommended synthetic routes for 6-Nitro-4-(trifluoromethyl)-1H-indole, and how can reaction yields be optimized?

Methodological Answer: The synthesis of nitro- and trifluoromethyl-substituted indoles typically involves multi-step protocols. For example:

- Step 1: Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. Building blocks like 4-(trifluoromethyl)-1H-indole (Mol. weight: 185.15) are commercially available and serve as precursors .

- Step 2: Nitration at the 6-position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. A CuI-catalyzed azide-alkyne cyclization, as described for similar indoles, achieved 42% yield using PEG-400/DMF as solvent and 70:30 ethyl acetate/hexane for purification .

- Optimization Tips: Monitor reaction progress via TLC, and use column chromatography for purification. Lower temperatures during nitration can reduce byproducts.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- 1H/13C/19F NMR: The trifluoromethyl group (-CF₃) appears as a quartet (~δ 120–125 ppm in 19F NMR). The nitro group deshields adjacent protons, shifting aromatic protons to δ 8.0–8.5 ppm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions. For example, 5-Nitro-1H-indole-3-carbaldehyde (C₉H₆N₂O₃) shows an [M+H]⁺ peak at m/z 191.23 .

- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.

Advanced Research Questions

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The nitro (-NO₂) and -CF₃ groups reduce electron density at the indole core, making it less reactive in nucleophilic substitutions but more amenable to electrophilic attacks.

- Case Study: In Pd-catalyzed Suzuki-Miyaura couplings, electron-deficient indoles require stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C) to activate the C–X bond .

- Contradiction Note: Some studies report reduced yields due to steric hindrance from -CF₃. Mitigate this by using bulky ligands (e.g., XPhos) to stabilize intermediates .

Q. What strategies resolve contradictions in reported biological activities of nitro-substituted indoles?

Methodological Answer:

- Data Discrepancy Example: Conflicting IC₅₀ values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration, pH).

- Validation Steps:

Q. How can researchers design derivatives of this compound for targeted drug discovery?

Methodological Answer:

- Functionalization: Introduce substituents at N1 or C3 positions via alkylation or acylation. For example, 5-Chloro-6-(trifluoromethyl)-1H-indole derivatives show enhanced blood-brain barrier penetration .

- SAR Studies: Systematically modify substituents and compare logP (lipophilicity) and PSA (polar surface area) values. For instance, adding a methyl ester at C4 increases solubility (PSA > 60 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.